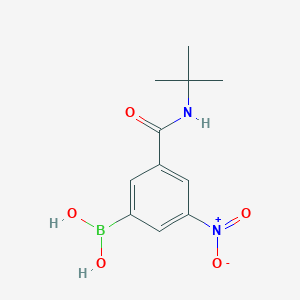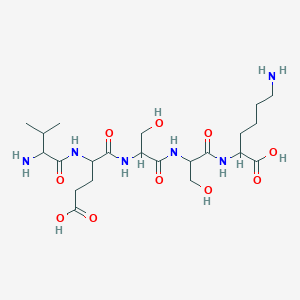
4-Amino-2-cyclopropylpyrimidine-5-carbonitrile
説明
4-Amino-2-cyclopropylpyrimidine-5-carbonitrile (4-ACPC) is a synthetic organic compound with potential applications in a variety of scientific research areas. It is a cyclic nitrile compound with an amine group attached to a pyrimidine ring. 4-ACPC is a versatile molecule with a wide range of applications in the laboratory, including as a synthetic reagent, as a catalyst, and as a drug-like molecule.
科学的研究の応用
Synthesis and Antibacterial Activity
- Antibacterial Applications: Derivatives of 4-amino-2-cyclopropylpyrimidine-5-carbonitrile, synthesized via a one-pot reaction involving aldehydes, malononitrile, and benzamidine hydrochloride, have been shown to possess significant antibacterial activity. The derivatives were synthesized using magnetic nano Fe3O4 particles as a catalyst in solvent-free conditions, leading to the creation of 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, which were then evaluated for their antibacterial properties (Rostamizadeh et al., 2013).
Synthesis and Chemical Characterization
- Intermediates in Thiamine Synthesis: A study exploring the Thorpe-Ziegler cyclization process describes the conversion of N′-cyano-N-(2-cyanoethyl)-acetamidine to 4-amino-2-methyl-1,6-dihydro-5-pyrimidinecarbonitrile, which is an important intermediate in the synthesis of thiamine, a vital nutrient (Edenhofer et al., 1975).
Biological Activities of Derivatives
- Antimicrobial and Antioxidant Activities: A study on 4-Aminopyrimidine-5-carbonitrile derivatives details their synthesis and characterization, along with an evaluation of their antimicrobial and antioxidant activities. These compounds were synthesized using a process involving aromatic acid derivatives, showcasing their potential in biological applications (Lavanya et al., 2010).
Synthesis Methodologies
Efficient Synthesis Techniques
The compound's derivatives have been synthesized through various efficient and environmentally friendly techniques. For instance, a study describes the three-component synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, using aromatic aldehydes, ethyl cyanoacetate, and either 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride (Ranjbar‐Karimi et al., 2010).
Synthesis of Novel Derivatives
Another research focuses on the synthesis of novel 4-Phenylsulfonamido-6-Aryl-2-Phenylpyrimidine-5-Carbonitrile derivatives. This involves a two-step process, starting with the synthesis of 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, followed by a direct sulfonylation process (Aryan et al., 2015).
Application in Pharmacological Research
- Neurodegenerative and Antimicrobial Activities: A study on 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile scaffolds, synthesized through microwave-assisted methods, highlights their pharmacological activities, including potential applications in neurodegenerative and antimicrobial research. The presence of the azomethine (CH=N) group in these compounds is noted to contribute to their pharmacological efficacy (Karati et al., 2022).
Safety and Hazards
特性
IUPAC Name |
4-amino-2-cyclopropylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-3-6-4-11-8(5-1-2-5)12-7(6)10/h4-5H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZSBEYDPXQSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)




![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)
